molecular formula C11H7BF9N3O B2688756 2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate CAS No. 1352035-31-4

2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate

Cat. No. B2688756
CAS RN: 1352035-31-4
M. Wt: 378.99
InChI Key: QXIUCDJXXJJMKF-UHFFFAOYSA-N
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Description

2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate is a useful research compound. Its molecular formula is C11H7BF9N3O and its molecular weight is 378.99. The purity is usually 95%.
BenchChem offers high-quality 2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Modification of Channel Structures by Fluorination

The study on perfluorinated triazines, such as 2,4,6-tris(p-bromotetrafluorophenoxy)-1,3,5-triazine and 2,4,6-tris(pentafluorophenoxy)-1,3,5-triazine, highlights the modification of channel structures through fluorination. These compounds exhibit crystal structure and inclusion character, forming channel inclusions with solvents and showcasing host-guest interactions including perfluorophenyl-phenyl stacking and various contacts indicative of significant structural modification via fluorination (Reichenbächer et al., 2004).

Bridgehead Nitrogen Heterocycles Synthesis

The synthesis of [1,2,4]triazolo[1,5-a]pyridin-1-ium and pyrido[2,1-f][1,2,4]triazin-9-ium derivatives from pyrylium salts and amidrazones demonstrates the utility of 2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate in generating novel bridgehead nitrogen heterocycles. These compounds contribute to expanding the chemical space of nitrogen-containing heterocycles with potential applications in various fields including medicinal chemistry and material science (Molina et al., 1983).

Synthesis and Biological Activity of Triazolo-Triazines

A study on the synthesis, biological activity, and molecular modeling of novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines from heterocyclization processes showcases the potential of these compounds in pharmaceutical applications. The anti-inflammatory, antibacterial, and antifungal activities of these newly prepared compounds underline the importance of structural modifications at the molecular level for enhancing biological activity (El-Reedy & Soliman, 2020).

High Thermal Stability of Fused Triazole-Triazine

The synthesis and characterization of a trifluoromethyl-containing fused triazole-triazine energetic molecule demonstrate high thermal stability and moderate energetic performance, making it a candidate for heat-resistant energetic materials. This study underscores the significance of chemical modification in developing materials with improved performance characteristics (Yan et al., 2021).

properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F5N3O.BF4/c12-6-7(13)9(15)11(10(16)8(6)14)19-4-18-1-2-20-3-5(18)17-19;2-1(3,4)5/h4H,1-3H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFHWKIWBBWNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1COCC2=NN(C=[N+]21)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BF9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate

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